molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No.: B1585249
CAS No.: 768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid with a boiling point of 175-177°C and a density of 0.88 g/mL at 25°C . This compound is characterized by a phenyl group attached to a butene chain, making it a valuable intermediate in organic synthesis and polymer chemistry.

Mechanism of Action

Target of Action

4-Phenyl-1-butene is primarily used as a monomer precursor in the synthesis of poly(this compound) via a heterogeneous catalytic-polymerization reaction . It is also utilized to make olefinic copolymers with different substrates, such as 11-bromo-1-undecene, ethylene, and vinylpyrrolidone . Therefore, the primary targets of this compound are these substrates in the polymerization reactions.

Mode of Action

The interaction of this compound with its targets involves a catalytic-polymerization reaction . In this process, this compound reacts with the catalyst to form an active site. The active site then interacts with the substrate, leading to the formation of a polymer chain. This process continues until the polymer reaches the desired length.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The downstream effects of this pathway include the formation of poly(this compound) and olefinic copolymers. These polymers have a variety of applications in different industries.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of polymers . These polymers can have various properties depending on the substrates used, allowing for a wide range of potential applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the polymerization reactions . Additionally, the presence of impurities can interfere with the reactions, potentially leading to unwanted side products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzyl chloride with allyl chloride in the presence of magnesium metal and iodine as a catalyst. The reaction is carried out in a mixture of tetrahydrofuran and tert-butyl methyl ether under nitrogen atmosphere . The reaction proceeds as follows:

  • Magnesium is shaved and added to a flask with iodine.
  • Tetrahydrofuran and tert-butyl methyl ether are added, and the mixture is cooled.
  • Allyl chloride is added dropwise while maintaining the temperature between 0° to 20°C.
  • The reaction mixture is filtered to remove unreacted magnesium.
  • Benzyl chloride is added dropwise to the filtrate, and the mixture is stirred for several hours.
  • The reaction mixture is then added to sulfuric acid, followed by phase separation and washing with water.
  • The resulting oil layer is distilled to obtain this compound with a yield of 93% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrochlorination: Hydrogen chloride, cobalt catalyst.

    Dehydrocyclization: Copper-platinum alloy catalyst.

    Polymerization: Various catalysts depending on the desired polymer properties.

Major Products:

  • (3-Chlorobutyl)benzene
  • Naphthalene
  • Poly(this compound)

Scientific Research Applications

4-Phenyl-1-butene has several applications in scientific research:

Comparison with Similar Compounds

4-Phenyl-1-butene can be compared with similar compounds such as:

  • Allylbenzene: Similar structure but with a different position of the double bond.
  • 4-Phenyl-1-butyne: Contains a triple bond instead of a double bond.
  • 1-Allyl-4-fluorobenzene: Contains a fluorine atom on the benzene ring.

Uniqueness: this compound’s unique combination of a phenyl group and a butene chain allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and polymer chemistry.

Properties

IUPAC Name

but-3-enylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVMIDTGGTBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227612
Record name 3-Butenylbenzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-56-9
Record name 4-Phenyl-1-butene
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Record name 4-PHENYL-1-BUTENE
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Record name 4-phenylbut-1-ene
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Record name (but-3-en-1-yl)benzene
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Synthesis routes and methods I

Procedure details

A toluene (20 g) solution containing 2.58 g (0.025 mol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 60.0 g (2.610 mol) of sodium dispersion and 144.0 g (1.279 mol) of chlorobenzene in 800 g of toluene, at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry was added a toluene (40 g) solution containing 98.0 g (1.280 mol) of allyl chloride, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 1 hour at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 250 ml of sulfuric acid (5%) in the range of 5 to 20° C., and then the resultant solution was allowed to stand, then it was separated. The separated organic layer was washed with 200 ml of water twice, followed by gas chromatography analysis. It was identified that 4-phenyl-1-butene was given, at the yield of 96.4%. Further, the organic layer was condensed by atomospheric distillation, and the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg, to give 148.0 g of 4-phenyl-1-butene (1.119 mol, yield 87.5% on the basis of chlorobenzene. The term "yield" is hereinafter used in the same meaning as the above), followed by gas chromatography, for purity testing. As a result, it was found that the purity of 4-phenyl-1-butene was 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
144 g
Type
reactant
Reaction Step Four
Quantity
98 g
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reactant
Reaction Step Five
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250 mL
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reactant
Reaction Step Six
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Name
resultant solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
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800 g
Type
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Reaction Step Eight
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40 g
Type
solvent
Reaction Step Nine
Yield
87.5%

Synthesis routes and methods II

Procedure details

In 220 g of toluene, 20.3 g (0.883 mol) of sodium dispersion was reacted with 46.5 g (0.413 mol) of chlorobenzene, to prepare phenyl sodium. The resultant toluene slurry was stirred for 2.5 hours under heat reflux. The thus-obtained black slurry was cooled, and then a toluene (40 g) solution containing 31.6 g (0.413 mol) of allyl chloride was added to the cooled slurry, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 30 minutes at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 350 ml of water in the range of 5 to 20° C., and then the resultant organic layer was washed with 300 ml of water twice, according to a usual manner. Toluene was removed therefrom by atomospheric distillation, and the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7. As a result, 39.4 g (0.298 mol, yield 72.2%) of 4-phenyl-1-butene was given (purity 98.3%), and 6.3 g of a residue remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
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46.5 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
72.2%

Synthesis routes and methods III

Procedure details

Example 8 was repeated to form allyl magnesium chloride. The allyl magnesium chloride which flowed out of the flask through the branch was accumulated in a 3 L four-necked flask equipped with a stirrer, a thermometer, a condenser and a dropping funnel placed under a nitrogen atmosphere. A mixed solvent of toluene and tetrahydrofuran dissolving allyl chloride was started to be added dropweise thereto. 2 hours after the start of the addition of the mixed solvent, 300 ml of a mixed solvent of toluene and tetrahydrofuran (a content of terahydrofuran 25% by weight) dissolving 156 g (1.23 mole) of benzyl chloride was added dropwise in the 3 L four-necked flask at a rate of 15 ml per hour at a temperature of 0 to 20° C. After the completion of the dropwise addition, the reaction mixture was stirred for 1 hour at the same temperature. After the completion of the reaction, an aftertreatment was effected in a similar manner to that in Example 1 to obtain 146.9 g (yield 90%, based on benzyl chloride) of 4-phenyl-1-butene which was a colorless liquid. An analysis of the product by gas chromatography indicated the purity of 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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300 mL
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Yield
90%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 1.0 L of tetrahydrofuran was used as a solvent in place of the mixed solvent of 250 ml of tetrahydrofuran and 750 ml of toluene, and 127.0 g (yield 94%) of 4-phenyl-1-butene was obtained. The analysis of the product by gas chromatography indicated the purity of 98.0%.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 4-phenyl-1-butene?

A1: this compound has the molecular formula C10H12 and a molecular weight of 132.20 g/mol.

Q2: Is there any spectroscopic data available for characterizing this compound?

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, [] employed photodissociation spectroscopy to study its gas-phase parent ions and understand structural rearrangements.

Q3: Can this compound be used in catalytic reactions?

A: Yes, this compound can serve as a substrate in various catalytic reactions. For example, it has been studied in the context of transfer hydrogenation using heteroquatermetallic nanoparticle catalysts. [] This reaction utilizes 2-propanol as a hydrogen source and demonstrates the cooperative catalytic activity of nickel, ruthenium, platinum, and gold nanoparticles.

Q4: What is the role of this compound in the synthesis of fosinopril sodium?

A: this compound is a crucial starting material in the synthesis of fosinopril sodium. [] Specifically, it undergoes a radical-initiated condensation with hypophosphorous acid, representing the first step in the multi-step synthesis of this pharmaceutical compound.

Q5: How does the presence of a double bond in this compound influence its reactivity?

A: The terminal double bond in this compound significantly influences its reactivity. It can undergo addition reactions, such as hydroboration with rhodium trichloride as a catalyst. [] Additionally, it allows for peroxygenation reactions in the presence of molecular oxygen and triethylsilane catalyzed by cobalt(II) complexes. []

Q6: Can this compound undergo cyclization reactions?

A: Yes, this compound can participate in cyclization reactions. One example is the base-assisted "carbon-Claisen" rearrangement, which leads to the formation of a cyclic product. [, ] This reaction highlights the versatility of this compound as a building block in organic synthesis.

Q7: Is this compound used in polymer synthesis?

A: Yes, this compound can be polymerized to form poly(this compound). [] This polymer has been characterized using techniques like X-ray diffraction and exhibits a crystalline structure. It is an example of how this compound can be utilized as a monomer for producing polymeric materials.

Q8: What happens when this compound is subjected to thermal pyrolysis?

A: Thermal pyrolysis of this compound, often in mixtures with other polymers like polyethylene terephthalate, leads to the formation of various products, including styrene monomer, toluene, and other aromatic compounds. [, ] This process has been investigated for its potential in plastic waste recycling and the production of valuable chemicals.

Q9: How does this compound behave in the presence of strong acids?

A: this compound can undergo acid-catalyzed reactions, especially in the presence of strong acids. Researchers have used this compound as a test reactant to evaluate the acid strength of various catalysts, including silica-aluminas and sulfated oxides. []

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